molecular formula C9H9N3O B8798834 PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- CAS No. 790262-67-8

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

Katalognummer: B8798834
CAS-Nummer: 790262-67-8
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: CWCCWNCHEATMPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the formation of the imidazole ring followed by the introduction of the methoxy group on the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions. The reaction may be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butylhydroperoxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-imidazole: A simpler compound with a similar imidazole ring structure.

    2-methoxypyridine: A compound with a similar pyridine ring structure but without the imidazole ring.

    5-(1H-imidazol-1-yl)pyridine: A compound with both imidazole and pyridine rings but without the methoxy group.

Uniqueness

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is unique due to the presence of both the imidazole and methoxypyridine moieties. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

790262-67-8

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

5-(1H-imidazol-5-yl)-2-methoxypyridine

InChI

InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12)

InChI-Schlüssel

CWCCWNCHEATMPU-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.